molecular formula C12H9FO2 B8317135 1-Acetoxy-4-fluoro-naphthalene

1-Acetoxy-4-fluoro-naphthalene

Cat. No.: B8317135
M. Wt: 204.20 g/mol
InChI Key: QRQJUPZHVLNSKJ-UHFFFAOYSA-N
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Description

1-Acetoxy-4-fluoro-naphthalene (CAS 316-68-7) is a naphthalene derivative with an acetoxy (-OAc) group at position 1 and a fluorine atom at position 2. Its molecular formula is C₁₂H₉FO, with a molecular weight of 188.201 g/mol . This compound is primarily used in synthetic organic chemistry and materials science research, where its electron-withdrawing fluorine and ester functionalities influence reactivity and stability. Synonyms include 1-acetyl-4-fluoronaphthalene and 4-fluoro-1-acetonaphthone .

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

(4-fluoronaphthalen-1-yl) acetate

InChI

InChI=1S/C12H9FO2/c1-8(14)15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3

InChI Key

QRQJUPZHVLNSKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C2=CC=CC=C21)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Property Comparison

The following table compares 1-Acetoxy-4-fluoro-naphthalene with three related naphthalene derivatives:

Compound This compound 1-Methoxy-4-nitro-naphthalene 1-Ethoxy-4-fluoronaphthalene 1-Cyclopropyl-4-isothiocyanate-naphthalene
CAS Number 316-68-7 4900-63-4 97295-06-2 Not provided
Molecular Formula C₁₂H₉FO C₁₁H₉NO₃ C₁₂H₁₁FO Undisclosed
Molecular Weight (g/mol) 188.201 203.194 190.21 N/A
Substituents -OAc (C1), -F (C4) -OCH₃ (C1), -NO₂ (C4) -OCH₂CH₃ (C1), -F (C4) -SCN (C4), cyclopropyl (C1)
Key Functional Groups Ester, halogen Ether, nitro Ether, halogen Isothiocyanate, cyclopropane
Key Observations:
  • Reactivity : The acetoxy group in this compound may undergo hydrolysis more readily than the methoxy or ethoxy groups in the ether-containing analogs .
  • Nitro vs. Ester Groups : 1-Methoxy-4-nitro-naphthalene’s nitro group (strong electron-withdrawing) contrasts with the acetoxy group (moderate electron-withdrawing), leading to differences in aromatic substitution patterns .

Toxicological and Environmental Data

This compound:
  • Limited toxicological data are available in the provided evidence.
Compared Compounds:
  • 1-Cyclopropyl-4-isothiocyanate-naphthalene : Isothiocyanates are typically reactive, but this compound’s properties remain uncharacterized .

Data Gaps and Research Needs

  • Toxicological Profiles : Systematic studies on inhalation, oral, or dermal exposure are lacking for this compound and its analogs .
  • Synthetic Utility : Comparative reactivity studies (e.g., Friedel-Crafts acylations) between these derivatives could clarify their roles in organic synthesis.

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